molecular formula C4HBr2NOS B1333932 2,4-Dibromothiazole-5-carboxaldehyde CAS No. 139669-95-7

2,4-Dibromothiazole-5-carboxaldehyde

Cat. No.: B1333932
CAS No.: 139669-95-7
M. Wt: 270.93 g/mol
InChI Key: FDBMZERYWBZSQS-UHFFFAOYSA-N
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Description

2,4-Dibromothiazole-5-carboxaldehyde is a useful research compound. Its molecular formula is C4HBr2NOS and its molecular weight is 270.93 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

2,4-Dibromothiazole-5-carboxaldehyde is used as a building block in the synthesis of various biologically active compounds. It's utilized in the synthesis of stable isotope-labeled compounds, like [13C4, D4]-5-(hydroxymethyl)thiazole, which are crucial for biological research and drug development (Lin, Salter, & Gong, 2009).

Preparation of Imidazole Derivatives

This compound is also integral in synthesizing imidazole derivatives, which are significant in creating biologically active compounds. The development of a simple and efficient method for synthesizing these derivatives highlights its practicality in large-scale applications (Davood, Alipour, & Shafiee, 2008).

Formation of Schiff Bases and Metal Complexes

It plays a role in forming Schiff bases and their nickel(II) complexes, demonstrating its usefulness in the field of coordination chemistry and material science (Kwiatkowski, Klein, & Romanowski, 1999).

Antimicrobial Activity Research

This aldehyde is a precursor in synthesizing compounds tested for antimicrobial activities, showing its potential in developing new antimicrobial agents (Salman et al., 2015).

Atmospheric Science Studies

This compound contributes to atmospheric science by studying compounds like Imidazole-2-carboxaldehyde (IC) and their impact on light absorption and potential atmospheric effects (Ackendorf, Ippolito, & Galloway, 2017).

Use in Suzuki Coupling Reactions

The compound facilitates Suzuki coupling reactions, essential in organic synthesis and pharmaceutical research (Handy & Mayi, 2007).

Pd(0)-Catalyzed Cross-Coupling Applications

It is also involved in Pd(0)-catalyzed cross-coupling reactions, demonstrating its value in the field of synthetic organic chemistry (Bach & Heuser, 2000).

Total Synthesis of Biologically Important Compounds

The aldehyde is used in the total synthesis of compounds like (+/-)-mycothiazole, indicating its utility in synthesizing complex natural products (Le Flohic, Meyer, & Cossy, 2005).

Chemical Reactivity Studies

Studies have explored its reactivity with various compounds, contributing to a deeper understanding of organic chemical reactions (Ibrahim, Ali, El‐Kazak, & Mohamed, 2012).

Microwave-Assisted Reaction Enhancements

This compound is significant in studying the effects of microwave irradiation on chemical reactions, providing insights into more efficient synthesis methods (Rábarová, Koiš, Lácová, & Krutošíková, 2004).

Enzymatic Process Studies

It is also relevant in understanding enzymatic processes in metabolic pathways, such as in the study of Bordetella sp. strain 10d (Orii, Takenaka, Murakami, & Aoki, 2004).

Cancer and Antiviral Research

Its derivatives are explored for their potential in cancer and antiviral research, illustrating its relevance in medicinal chemistry (Wnuk, Yuan, Borchardt, Balzarini, De Clercq, & Robins, 1997).

Crystallography and Molecular Structure Studies

The X-ray structures of 2,4-Dibromothiazole and related compounds have been analyzed, contributing to the field of crystallography and molecular structure determination (Aitken et al., 2015).

Reductive Amination Processes

It's used in reductive amination processes, important in organic synthesis and drug discovery (Krasavin, Pershin, Larkin, & Kravchenko, 2005).

Bromine-Magnesium Exchange Reactions

2,4-Dibromothiazole is essential in bromine-magnesium exchange reactions, a crucial process in organic synthesis (Gross, Heuser, Ammer, Heckmann, & Bach, 2011).

Formation of Unusual Organic Fragments

This compound aids in synthesizing unusual organic fragments, contributing to the diversity of organic synthesis (Comber & Moody, 1992).

Synthesis of Bithiazoles

It is used in the synthesis of bithiazoles, demonstrating its versatility in creating complex organic structures (Bach & Heuser, 2002).

Oxazole Derivatives Synthesis

The compound is relevant in the synthesis of oxazole derivatives, expanding the range of heterocyclic compounds accessible for research and development (Whitney & Rickborn, 1991).

Aminothiazole Synthesis

2,4-Dibromothiazole is fundamental in synthesizing aminothiazole compounds, useful in various pharmaceutical and chemical applications (Han Shi-qing, 2012).

Preparation of Imidazole Derivatives

It aids in the synthesis of 2,5-dilithio-1-methylimidazole, a critical intermediate in organic synthesis (Shapiro & Marzi, 1993).

Safety and Hazards

The compound is classified under the GHS07 hazard category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Properties

IUPAC Name

2,4-dibromo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBMZERYWBZSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395130
Record name 2,4-Dibromo-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139669-95-7
Record name 2,4-Dibromo-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-thiazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Thiazolidinedione (3.50 g, 0.0299 mol) and phosphorus oxybromide (42.76 g, 0.1491 mol) were placed into a two-neck round bottomed flask and the solid mixture was well mixed. The flask was evacuated and filled with argon. N,N-dimethylformamide (2.54 mL, 0.0329 mol) was added via syringe with hand shaking of the flask at the same time. The mixture was stirred at rt for 2 hours and then heated slowly to 105° C., until the evolution of hydrogen bromide had ceased, (approximately 4 h). The reaction was cooled to rt then the mixture was transferred to a beaker containing 200 g of ice. The aqueous mixture was stirred with DCM then filtered. The DCM phase was separated and the aqueous phase was extracted with DCM twice. The DCM layers were combined and washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, filtered and concentrated. The mixture was dry loaded on silica gel and purified by chromatography to afford 2,4-dibromo-thiazole-5-carbaldehyde (2.50 g, 30.9%). LCMS (FA) ES+ 272, 274.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
42.76 g
Type
reactant
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Customer
Q & A

Q1: What is the significance of 2,4-Dibromothiazole-5-carboxaldehyde in the synthesis of [13C4, D4]-5-(hydroxymethyl)thiazole?

A1: this compound serves as a crucial intermediate in the synthesis of the desired [13C4, D4]-5-(hydroxymethyl)thiazole. The research paper outlines a four-step synthesis where this compound is generated by reacting [13C3]-2,4-thiazolidinedione with phosphorus oxybromide and [13C, D]-DMF. [] This aldehyde is then reduced and subsequently de-brominated to yield the final isotope-labeled product.

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